

Application Notes & Protocols: Derivatization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

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Compound of Interest

Compound Name: *Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate*

Cat. No.: B190273

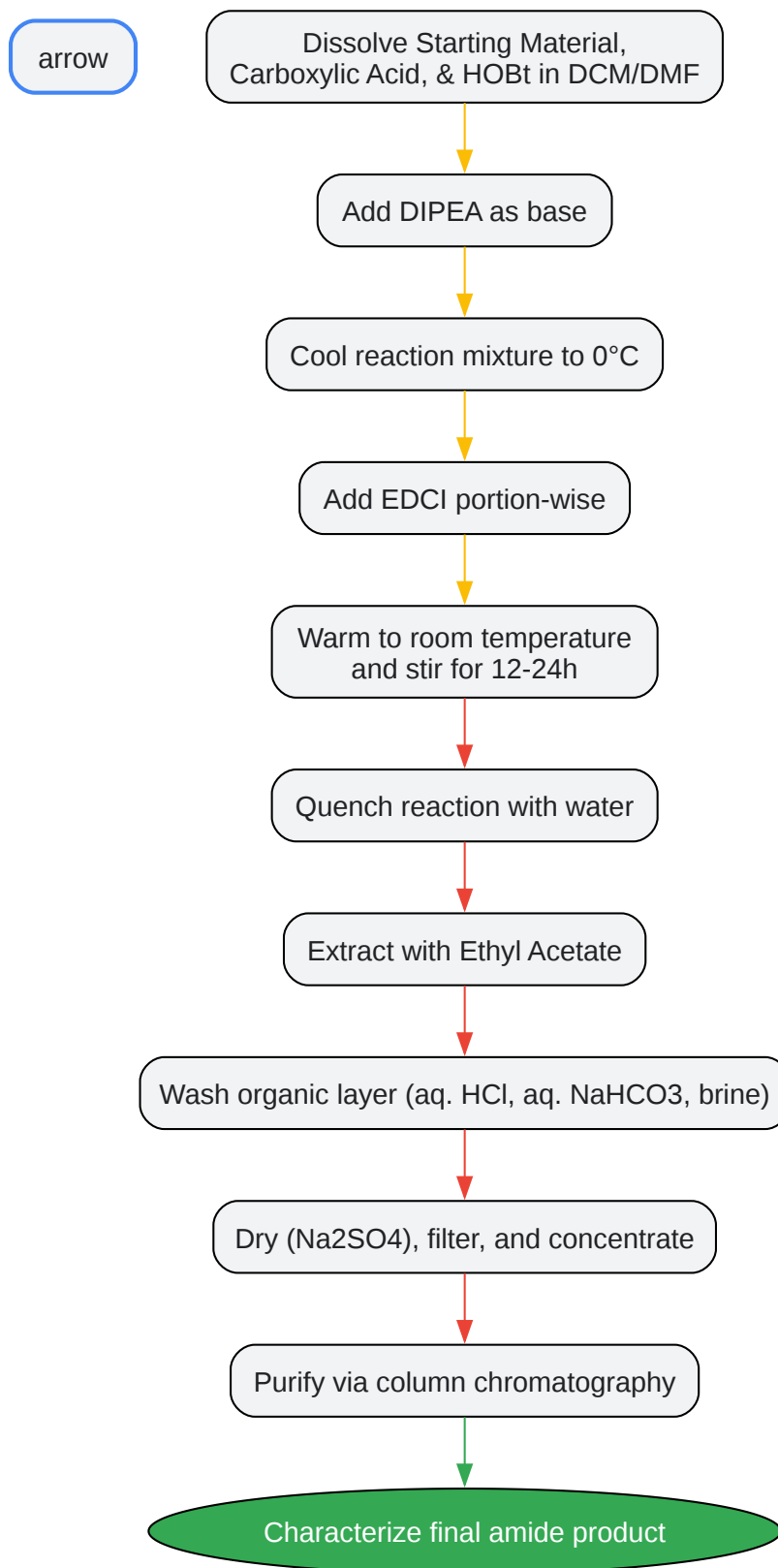
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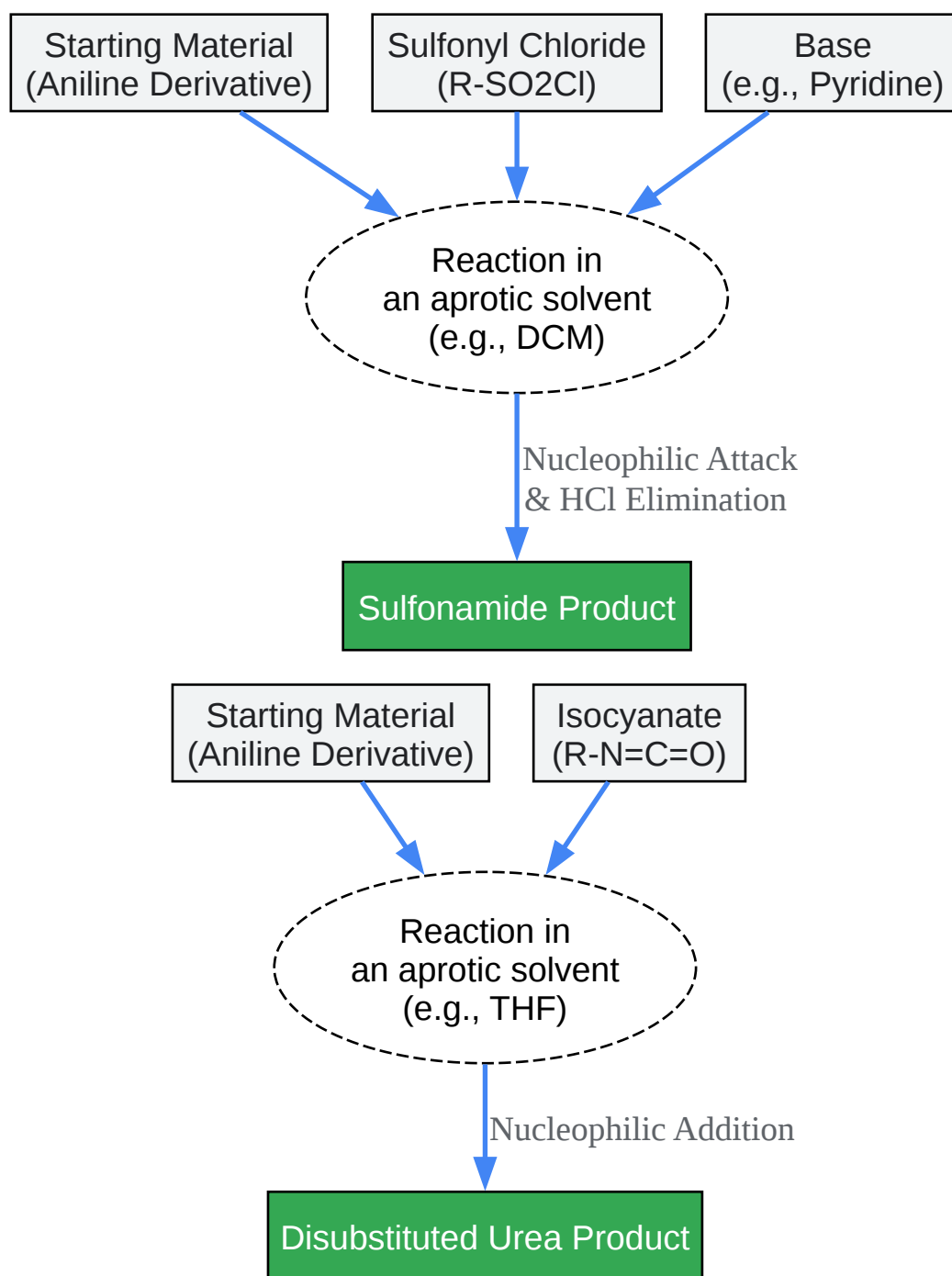
Introduction

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a bifunctional molecule featuring a Boc-protected primary aliphatic amine and an aromatic primary amine (aniline). The aniline moiety is a versatile chemical handle for a wide range of derivatization reactions. Its modification is crucial in drug discovery and development for synthesizing compound libraries, modulating physicochemical properties, introducing linkers for bioconjugation, and performing structure-activity relationship (SAR) studies. These application notes provide detailed protocols for three common and reliable derivatization reactions targeting the aromatic amino group: acylation (amide formation), sulfonylation (sulfonamide formation), and urea formation.

Molecular Structure and Reaction Site

The primary site for the derivatizations described in these protocols is the nucleophilic aromatic amino group. The tert-butyl carbamate (Boc) group is stable under the described conditions but can be removed subsequently if desired using standard acidic conditions.





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